Welcome to the BenchChem Online Store!
molecular formula C11H12BrNO B8801812 7-Bromo-1,3,3-trimethylindolin-2-one

7-Bromo-1,3,3-trimethylindolin-2-one

Cat. No. B8801812
M. Wt: 254.12 g/mol
InChI Key: QOSVSAXKPVUAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08143266B2

Procedure details

To a solution of 7-bromo-1,3-dihydro-2H-indol-2-one (200 mg, 0.94 mmol) in DMF (5 mL) were added cesium carbonate (676 mg, 2.07 mmol) and iodomethane (294 mg, 2.07 mmol). The reaction mixture was stirred at ambient temperature for 18 h, then partitioned between H2O (50 mL) and EtOAc (100 mL). The organic extract was dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 85:15, to give the title compound. MS: m/z=254 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
294 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2C=1N[C:8](=O)[CH2:7]2.[C:12](=O)([O-])[O-].[Cs+].[Cs+].IC.[CH3:20][N:21]([CH:23]=[O:24])[CH3:22]>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:20]=1[N:21]([CH3:22])[C:23](=[O:24])[C:7]2([CH3:8])[CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC=C2CC(NC12)=O
Name
cesium carbonate
Quantity
676 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
294 mg
Type
reactant
Smiles
IC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between H2O (50 mL) and EtOAc (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC=C2C(C(N(C12)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.